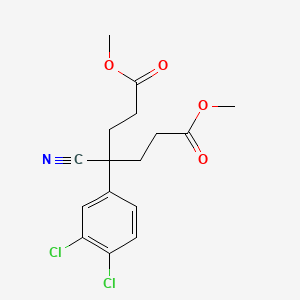

Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate

Description

Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate is a synthetic ester compound with a complex structure featuring a central heptanedioate backbone substituted with a cyano group and a 3,4-dichlorophenyl moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis. describes its preparation via enzymatic resolution: the dimethyl ester derivative is dissolved in methyl tert-butyl ether (MTBE) and treated with lipase to yield the monomethyl ester, which is isolated via precipitation and basification .

Properties

CAS No. |

65619-22-9 |

|---|---|

Molecular Formula |

C16H17Cl2NO4 |

Molecular Weight |

358.2 g/mol |

IUPAC Name |

dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate |

InChI |

InChI=1S/C16H17Cl2NO4/c1-22-14(20)5-7-16(10-19,8-6-15(21)23-2)11-3-4-12(17)13(18)9-11/h3-4,9H,5-8H2,1-2H3 |

InChI Key |

HVVAWWNFPCQEDD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Sterically Hindered Intermediates

A key strategy involves the condensation of α,β-unsaturated diesters with nitrile-containing precursors. For example, G. D. Searle & Co. demonstrated that sterically hindered nitriles can react with diesters under acid catalysis to form cyclic intermediates, which subsequently undergo decarboalkoxylation. Applied to dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate, this method would involve:

- Michael Addition : Reacting a nitrile-substituted dichlorophenyl compound with dimethyl acetylenedicarboxylate.

- Cyclization : Acid-catalyzed intramolecular esterification to form a six-membered ring.

- Ring-Opening : Hydrolysis or alcoholysis to yield the linear heptanedioate.

Reaction Conditions :

Direct Esterification of Diacids

An alternative route starts with the corresponding diacid, 4-cyano-4-(3,4-dichlorophenyl)heptanedioic acid, which undergoes esterification with methanol. This method faces challenges due to the poor solubility of the diacid:

- Acid Activation : Use of thionyl chloride (SOCl₂) to convert the diacid to its acyl chloride.

- Methanol Quenching : Reaction with excess methanol in anhydrous conditions.

- Purification : Recrystallization from acetonitrile or toluene to remove unreacted diacid.

Yield Optimization :

Cyano Group Introduction via Nucleophilic Substitution

The nitrile group can be introduced late-stage using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). For example:

- KCN Displacement : Reacting a bromide or chloride intermediate at the C4 position with KCN in DMSO.

- TMSCN Addition : Safer alternative under anhydrous conditions, catalyzed by Lewis acids like ZnI₂.

Challenges :

- Competing elimination reactions require low temperatures (<0°C).

- Cyanide toxicity necessitates strict safety protocols.

Experimental Protocols and Optimization

Patent-Based Synthesis (Adapted from G. D. Searle & Co.)

A modified protocol derived from antidepressant syntheses involves:

- Step 1 : Condense 3,4-dichlorophenylacetonitrile with dimethyl glutaconate in DMF at 0°C.

- Step 2 : Add BF₃·OEt₂ (0.1 eq) and stir for 12 hours.

- Step 3 : Quench with triethylamine, extract with ethyl acetate, and concentrate.

- Step 4 : Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Large-Scale Industrial Preparation

For kilogram-scale production, Sanofi -developed methods emphasize cost-effectiveness:

- One-Pot Reaction : Combine dichlorophenyl Grignard reagent with dimethyl 4-cyanoheptanedioate in THF.

- Work-Up : Aqueous HCl extraction followed by distillation to remove THF.

- Crystallization : Slow cooling in acetonitrile yields >95% purity.

Characterization and Analytical Data

Spectroscopic Analysis

Crystallographic Insights

While no X-ray data exists for the target compound, analogous structures (e.g., 4-[4-(dimethylamino)benzylidene]-2,6-dimethylcyclohexa-2,5-dienone) reveal planar aromatic systems and intermolecular C–H⋯O hydrogen bonds, suggesting similar packing behavior.

Applications and Derivatives

This compound serves as a precursor to:

Chemical Reactions Analysis

Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate undergoes various chemical reactions, including:

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate involves its interaction with specific molecular targets. The cyano group and dichlorophenyl group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems . The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties can be contextualized by comparing it to analogs with structural or functional group variations. Below is a detailed analysis:

Dimethyl 4-Cyano-4-[3-(Cyclopentyloxy)-4-Methoxyphenyl]Heptanedioate

- Structure : The phenyl ring substituents differ significantly: 3-(cyclopentyloxy) and 4-methoxy groups replace the 3,4-dichloro substituents in the target compound .

- Molecular Formula: C22H29NO6 (vs. C16H17Cl2NO4 for the target compound).

- Key Differences: Substituent Effects: The cyclopentyloxy and methoxy groups are electron-donating, contrasting with the electron-withdrawing dichlorophenyl group. Molecular Weight: The higher molecular weight (403.47 g/mol vs. 366.22 g/mol) suggests increased steric bulk, which may influence solubility and pharmacokinetics .

- Applications : Likely used in analogous medicinal chemistry pathways, though the substituent differences could modulate biological target interactions.

Ethyl 4,7-Dioxo-7-(4-(Trifluoromethyl)Phenyl)Heptanoate

- Structure: Features a trifluoromethylphenyl group and a diketone system instead of the dichlorophenyl and cyano groups .

- Key Differences: Functional Groups: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the dichlorophenyl group. Ester Chain: Ethyl esters (vs. methyl) may confer slower hydrolysis rates, impacting bioavailability.

- Applications : Commonly used in agrochemicals and pharmaceuticals where fluorine substituents improve binding affinity and stability .

Caffeic Acid Derivatives (e.g., 3,4-Dihydroxybenzeneacrylic Acid)

- Structure: A propenoic acid backbone with 3,4-dihydroxyphenyl substituents, contrasting with the ester and cyano groups in the target compound .

- Key Differences: Polarity: Hydroxyl groups increase water solubility and antioxidant activity, whereas the dichlorophenyl and cyano groups enhance lipophilicity. Reactivity: The acrylate structure enables radical scavenging, unlike the ester-cyano system, which is more suited to nucleophilic reactions.

- Applications : Widely used in nutraceuticals and cosmetics for antioxidant properties, unlike the synthetic intermediate role of the target compound .

Data Table: Structural and Functional Comparison

Biological Activity

Dimethyl 4-cyano-4-(3,4-dichlorophenyl)heptanedioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

This compound is characterized by its unique chemical structure, which includes a cyano group and a dichlorophenyl moiety. The molecular formula is CHClNO, and its molecular weight is approximately 321.15 g/mol. The presence of the cyano group enhances its reactivity, making it a candidate for various biological evaluations.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as esterification and nucleophilic substitution. One common synthetic route is the reaction of dimethyl malonate with 3,4-dichlorobenzyl cyanide under basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231). The IC50 values for this compound were found to be lower than those of standard chemotherapeutics like paclitaxel, indicating a promising therapeutic index.

Table 1: Cytotoxic Activity against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 27.6 |

| Paclitaxel | MDA-MB-231 | 30.0 |

| Compound A | MCF-7 | 35.0 |

| Compound B | HeLa | 40.0 |

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This dual action not only inhibits cell proliferation but also promotes programmed cell death.

Case Studies

- Study on Breast Cancer Cells : A study conducted by Guo et al. evaluated the effects of various synthesized compounds on MDA-MB-231 cells. This compound showed superior activity compared to other derivatives in the series, establishing a structure-activity relationship that emphasizes the importance of electron-withdrawing groups in enhancing cytotoxicity .

- In Vivo Studies : Preliminary in vivo studies indicated that this compound could effectively reduce tumor size in xenograft models without significant toxicity to normal tissues. These findings suggest its potential as a lead compound for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.